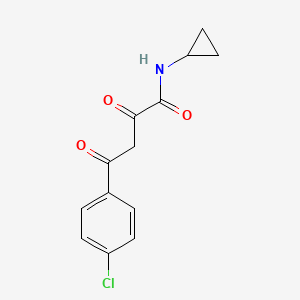
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide, also known as CPDC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of cyclopropyl amides and has been synthesized using various methods.
Scientific Research Applications
Environmental Remediation
Chlorophenols, including compounds structurally related to 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide, have been the focus of studies aimed at detoxifying environmental pollutants. Technologies such as photoelectrochemical sensors for detecting toxic chlorinated organic pollutants in water showcase the application of nanomaterials in environmental monitoring and remediation. The synthesis of magnetic nanocomposites for the photocatalytic decomposition of chlorophenols in water represents another innovative approach to removing harmful environmental contaminants (Khoirakpam Kesho Singh et al., 2017).
Detection and Monitoring
Research has also focused on developing sensitive methods for the detection of chlorophenols, including compounds similar to 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide. For instance, BiPO4 nanocrystal/BiOCl nanosheet heterojunctions have been utilized as the basis for a photoelectrochemical sensor for 4-chlorophenol, highlighting the potential for monitoring these pollutants in aquatic environments (P. Yan et al., 2019).
Pharmaceutical Applications
While the specific applications of 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide in pharmaceuticals are not directly mentioned in the available literature, related compounds have been explored for their biological activity. The synthesis and evaluation of chlorophenyl derivatives for antimicrobial activities indicate the potential pharmaceutical applications of these compounds. For example, the study on the synthesis of some new tetrahydropyrimidine derivatives as potential biological agents demonstrates the ongoing research into the medicinal chemistry of chlorophenyl compounds (J. Akbari et al., 2008).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-8(2-4-9)11(16)7-12(17)13(18)15-10-5-6-10/h1-4,10H,5-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMRTFNDCPUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
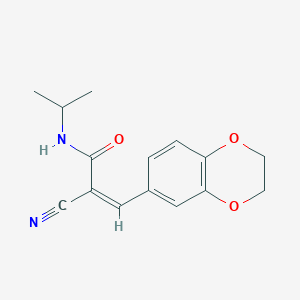
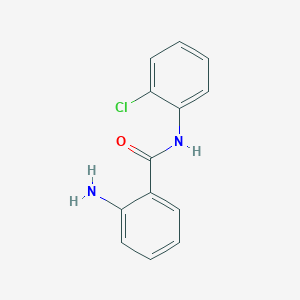
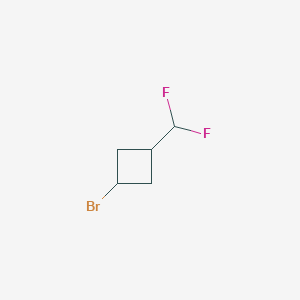
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

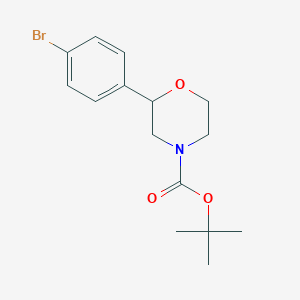
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)